molecular formula C21H14BrNO4 B4120942 6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide

6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide

Cat. No.: B4120942
M. Wt: 424.2 g/mol
InChI Key: TUUKRNGGMOHROP-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO4/c1-26-18-11-15(22)8-14-10-17(21(25)27-19(14)18)20(24)23-16-7-6-12-4-2-3-5-13(12)9-16/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUKRNGGMOHROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products

    Oxidation: Formation of 6-bromo-8-hydroxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide.

    Reduction: Formation of 6-bromo-8-methoxy-N-naphthalen-2-yl-2-hydroxychromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Explored for its potential use in materials science, such as in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The presence of the chromene ring allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine and methoxy groups may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-naphthol: Shares the bromine and naphthyl groups but lacks the chromene ring.

    8-methoxy-2-naphthol: Contains the methoxy and naphthyl groups but lacks the bromine and chromene ring.

    2-oxochromene-3-carboxamide: Contains the chromene ring and carboxamide group but lacks the bromine and methoxy groups.

Uniqueness

6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chromene ring, along with the bromine and methoxy groups, makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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6-bromo-8-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide

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